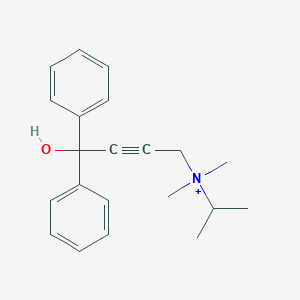![molecular formula C13H14N4O2S B286689 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286689.png)
6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. It is a triazole-thiadiazole derivative that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
The potential applications of 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the field of medicinal chemistry are vast. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has anti-cancer properties by inducing apoptosis and inhibiting cancer cell proliferation. Additionally, it has anti-microbial activity against various bacterial and fungal strains. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that it exerts its biological activities by interacting with specific molecular targets in the cells. For example, its anti-inflammatory activity may be due to its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. Its anti-cancer activity may be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. It has been shown to modulate various signaling pathways in the cells, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. It also affects the expression of various genes and proteins that are involved in cell proliferation, differentiation, and apoptosis. In terms of physiological effects, it has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit tumor growth in various cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. Additionally, its synthetic accessibility and relative stability make it a suitable compound for large-scale synthesis and storage. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings. It is important to carefully evaluate its safety profile and dose-response relationship before using it in any experiments.
Orientations Futures
There are several future directions for the research on 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the elucidation of its mechanism of action at the molecular level, which may lead to the identification of new molecular targets for drug discovery. Additionally, the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases should be explored. Finally, its potential applications in other fields, such as agriculture and environmental science, should be investigated.
Méthodes De Synthèse
The synthesis of 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in various research articles. One of the most common methods involves the reaction of 4-methoxyphenyl hydrazine with ethyl 2-(bromomethyl)acrylate to form the intermediate compound, which is then treated with thiosemicarbazide to yield the final product. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
Propriétés
Formule moléculaire |
C13H14N4O2S |
|---|---|
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
6-(ethoxymethyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4O2S/c1-3-19-8-11-16-17-12(14-15-13(17)20-11)9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3 |
Clé InChI |
SZHBOYPTVZULCA-UHFFFAOYSA-N |
SMILES |
CCOCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
SMILES canonique |
CCOCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)


![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)






![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)

